Gimeracil

Catalog No.
S548860
CAS No.
103766-25-2
M.F
C5H4ClNO2
M. Wt
145.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gimeracil

CAS Number

103766-25-2

Product Name

Gimeracil

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one

Molecular Formula

C5H4ClNO2

Molecular Weight

145.54 g/mol

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N

SMILES

C1=C(C(=CNC1=O)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

Gimeracil; chlorodihydroxypyridine. Abbreviation: CDHP.

Canonical SMILES

C1=C(C(=CNC1=O)Cl)O

Isomeric SMILES

C1=C(NC=C(C1=O)Cl)O

Description

The exact mass of the compound Gimeracil is 144.99306 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antineoplastic agents -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Important Note

  • Gimeracil as a Potential Anticancer Agent

  • Preclinical Studies

    Gimeracil may have been studied in preclinical research, such as cell culture or animal models, to evaluate its potential anticancer properties and to determine its safety profile.

  • Clinical Trials

    In the future, Gimeracil may be evaluated in clinical trials to assess its efficacy and safety for the treatment of various cancers.

Finding More Information:

For the most up-to-date information on the scientific research applications of Gimeracil, you can search for clinical trial registries using keywords like "Gimeracil" and "clinical trial."

  • (United States)
  • Japanese Clinical Trials Information: (Japan)
  • EU Clinical Trials Register: (European Union)

Gimeracil is a small molecule compound with the chemical formula C5H4ClNO2C_5H_4ClNO_2 and a molecular weight of approximately 145.54 g/mol. It is primarily recognized for its role as an adjunct in antineoplastic therapy, particularly in combination with the chemotherapeutic agent Tegafur. Gimeracil functions by inhibiting the enzyme dihydropyrimidine dehydrogenase, which is responsible for the degradation of Fluorouracil (5-FU). This inhibition allows for increased concentrations of 5-FU, enhancing its efficacy against rapidly dividing cancer cells while reducing the required dosage and associated toxic side effects .

As mentioned earlier, Gimeracil acts as a DPD inhibitor. DPD is an enzyme in the body's pyrimidine metabolism pathway, responsible for breaking down fluorouracil (5-FU) []. 5-FU is a chemotherapeutic agent that disrupts DNA synthesis in cancer cells. By inhibiting DPD, Gimeracil allows higher levels of 5-FU to remain active for a longer duration, enhancing its anti-cancer effect [, ].

Gimeracil is generally well-tolerated, but side effects associated with Teysuno treatment can include gastrointestinal issues like nausea, vomiting, and diarrhea []. Gimeracil itself might contribute to these side effects by increasing 5-FU concentration in the gut [].

Gimeracil's primary chemical reaction involves its interaction with dihydropyrimidine dehydrogenase. By reversibly binding to this enzyme, Gimeracil prevents the conversion of 5-FU into its inactive metabolites, thereby prolonging its half-life and increasing its availability in the body. This mechanism is crucial in maintaining effective therapeutic levels of Fluorouracil during cancer treatment .

Key Reaction:

  • Inhibition of Dihydropyrimidine Dehydrogenase:
    FluorouracilGimeracilIncreased Concentration\text{Fluorouracil}\xrightarrow{\text{Gimeracil}}\text{Increased Concentration}

Gimeracil exhibits significant biological activity as an enzyme inhibitor, specifically targeting dihydropyrimidine dehydrogenase. This action leads to enhanced levels of Fluorouracil, which is critical in treating various cancers including gastric, colorectal, and breast cancers. The combination therapy using Tegafur and Gimeracil has shown improved outcomes in patients by allowing for lower doses of Fluorouracil with reduced toxicity while maintaining efficacy .

Gimeracil is primarily utilized in combination therapies for treating various malignancies. It is most commonly used in conjunction with Tegafur and Oteracil in the formulation known as Teysuno. This combination is specifically indicated for advanced gastric cancer and has also been explored for other cancers such as head and neck cancer, colorectal cancer, and non-small-cell lung cancer .

Gimeracil has been studied for its interactions with other drugs, particularly those affecting its metabolism or excretion. For instance, medications such as Abacavir and Acetaminophen can alter the serum levels of Gimeracil by affecting its excretion rate. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects during chemotherapy .

Several compounds exhibit similar mechanisms or applications to Gimeracil, particularly within the realm of cancer treatment. Here are some notable comparisons:

Compound NameMechanism of ActionUnique Aspects
TegafurProdrug converted to FluorouracilDirectly involved in cytotoxic activity
OteracilEnzyme inhibitor that reduces gastrointestinal toxicityPrimarily acts locally in the gut
CapecitabineProdrug converted to FluorouracilOral administration; used for metastatic breast cancer
UridineAntagonist to FluorouracilUsed to mitigate toxicity from Fluorouracil

Uniqueness of Gimeracil: Gimeracil's primary distinction lies in its specific role as an inhibitor of dihydropyrimidine dehydrogenase, which directly enhances the efficacy of Fluorouracil while minimizing systemic exposure and toxicity compared to other compounds that may not selectively inhibit this pathway .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

144.9930561 g/mol

Monoisotopic Mass

144.9930561 g/mol

Heavy Atom Count

9

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

UA8SE1325T

Drug Indication

Gimeracil is used as an adjunct to antineoplastic therapy. When used within the product Teysuno, gimeracil is indicated for the treatment of adults with advanced gastric (stomach) cancer when given in combination with cisplatin.

Mechanism of Action

Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU.

Absorption Distribution and Excretion

Mean 5-FU maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) values were approximately 3-fold higher after Teysuno administration than after administration of tegafur alone, despite a 16-fold lower Teysuno dose (50 mg of tegafur) compared to tegafur alone (800 mg), and are attributed to inhibition of DPD by gimeracil. Maximum plasma uracil concentration was observed at 4 hours, with a return to baseline levels within approximately 48 hours after dosing, indicating the reversibility of the DPD inhibition by gimeracil. After administration of a single dose of 50 mg Teysuno (expressed as tegafur content), median Tmax for Teysuno components tegafur, gimeracil, and oteracil was 0.5, 1.0, and 2.0 hours, respectively.
Following a single dose of Teysuno, approximately 3.8% to 4.2% of administered tegafur, 65% to 72% of administered gimeracil, and 3.5% to 3.9% of administered oteracil were excreted unchanged in the urine.
Although no intravenous data are available for Teysuno in humans, the volume of distribution could be roughly estimated from the apparent volume of distribution and urinary excretion data as 16 l/m2, 17 l/m2, and 23 l/m2 for tegafur, gimeracil and oteracil, respectively.

Biological Half Life

Following a single dose of Teysuno, T1/2 values ranged from 6.7 to 11.3 hours for tegafur, from 3.1 to 4.1 hours for gimeracil, and from 1.8 to 9.5 hours for oteracil.

Use Classification

Human drugs -> Teysuno -> EMA Drug Category
Antineoplastic agents -> Human pharmacotherapeutic group

Dates

Modify: 2023-08-15
1: Otsuka H, Fujii T, Toh U, Iwakuma N, Takahashi R, Mishima M, Takenaka M, Kakuma T, Tanaka M, Shirouzu K. Phase II clinical trial of metronomic chemotherapy with combined irinotecan and tegafur-gimeracil-oteracil potassium in metastatic and recurrent breast cancer. Breast Cancer. 2013 Jul 5. [Epub ahead of print] PubMed PMID: 23827973.
2: Tegafur + gimeracil + oteracil. Just another fluorouracil precursor. Prescrire Int. 2013 May;22(138):122. PubMed PMID: 23819172.
3: Meng C, Chen X, Luo Z. [Inhibitive effect of celecoxib combined with tegafur gimeracil oteracil potassium on the growth of xenograft tumor of gastric cancer in nude mice]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2013 May;29(5):458-61. Chinese. PubMed PMID: 23643260.
4: Yamamoto Y, Nakai N, Wakabayashi Y, Okuzawa Y, Asai J, Takenaka H, Katoh N. A case of advanced cutaneous squamous cell carcinoma of the lower eyelid that was successfully treated with tegafur-gimeracil-oteracil potassium monotherapy. J Am Acad Dermatol. 2012 Nov;67(5):e233-4. doi: 10.1016/j.jaad.2012.04.038. PubMed PMID: 23062933.
5: Takagi M, Sakata K, Someya M, Matsumoto Y, Tauchi H, Hareyama M, Fukushima M. The combination of hyperthermia or chemotherapy with gimeracil for effective radiosensitization. Strahlenther Onkol. 2012 Mar;188(3):255-61. doi: 10.1007/s00066-011-0043-6. Epub 2012 Feb 11. PubMed PMID: 22322869.
6: Kawahara H, Watanabe K, Ushigome T, Noaki R, Kobayashi S, Yanaga K. Feasibility study of adjuvant chemotherapy with S-1 (TS-1; tegafur, gimeracil and oteracil potassium) for colorectal cancer. Hepatogastroenterology. 2012 Jan-Feb;59(113):134-7. doi: 10.5754/hge09684. PubMed PMID: 22251528.
7: Kobayakawa M, Kojima Y. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies. Onco Targets Ther. 2011;4:193-201. doi: 10.2147/OTT.S19059. Epub 2011 Nov 15. PubMed PMID: 22162925; PubMed Central PMCID: PMC3233278.
8: Matt P, van Zwieten-Boot B, Calvo Rojas G, Ter Hofstede H, Garcia-Carbonero R, Camarero J, Abadie E, Pignatti F. The European Medicines Agency review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the treatment of advanced gastric cancer when given in combination with cisplatin: summary of the Scientific Assessment of the Committee for medicinal products for human use (CHMP). Oncologist. 2011;16(10):1451-7. doi: 10.1634/theoncologist.2011-0224. Epub 2011 Sep 30. Review. PubMed PMID: 21963999; PubMed Central PMCID: PMC3228070.
9: Sakata K, Someya M, Matsumoto Y, Tauchi H, Kai M, Toyota M, Takagi M, Hareyama M, Fukushima M. Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination. Cancer Sci. 2011 Sep;102(9):1712-6. doi: 10.1111/j.1349-7006.2011.02004.x. Epub 2011 Jul 21. PubMed PMID: 21668582.
10: Fukushima M, Sakamoto K, Sakata M, Nakagawa F, Saito H, Sakata Y. Gimeracil, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo. Oncol Rep. 2010 Nov;24(5):1307-13. PubMed PMID: 20878125.

Explore Compound Types